4-(3-Phenylallylidene)isochromane-1,3-dione
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Overview
Description
1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzopyran core with a phenylpropenylidene substituent, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the propenylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes.
Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Compounds with a similar benzopyran core structure.
Flavonoids: Naturally occurring compounds with a benzopyran structure and various substituents.
Chalcones: Compounds with a similar propenylidene group.
Uniqueness
1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- is unique due to its specific substituents and the resulting chemical properties. Its combination of a benzopyran core with a phenylpropenylidene group gives it distinct reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C18H12O3 |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(4Z)-4-[(E)-3-phenylprop-2-enylidene]isochromene-1,3-dione |
InChI |
InChI=1S/C18H12O3/c19-17-15-11-5-4-10-14(15)16(18(20)21-17)12-6-9-13-7-2-1-3-8-13/h1-12H/b9-6+,16-12- |
InChI Key |
IAGOJUIEGHOPKG-FLIHGVEMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C3=CC=CC=C3C(=O)OC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C3=CC=CC=C3C(=O)OC2=O |
Origin of Product |
United States |
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